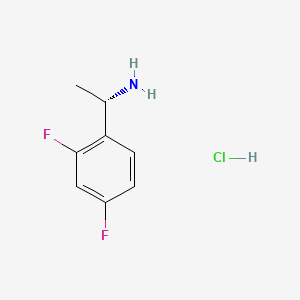

(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(2,4-difluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIGKZOWBCNPTI-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660767 | |

| Record name | (1S)-1-(2,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844647-37-6 | |

| Record name | (1S)-1-(2,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(2,4-difluorophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development. The presence of two fluorine atoms on the phenyl ring imparts unique electronic properties that can influence its biological activity, metabolic stability, and pharmacokinetic profile. This document provides a comprehensive overview of the known chemical properties, synthesis, and analytical methods related to this compound, compiled to support research and development activities.

Chemical and Physical Properties

While specific experimental data for some properties of this compound are not widely published, the following tables summarize available information and typical characteristics for similar compounds.

General Information

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 844647-37-6 | [1] |

| Molecular Formula | C₈H₁₀ClF₂N | [1] |

| Molecular Weight | 193.62 g/mol | [1] |

| Appearance | White to off-white solid (typical) | N/A |

Physicochemical Data

| Property | Value | Notes |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Soluble in water, methanol, ethanol (expected) | The hydrochloride salt form generally confers aqueous solubility. Specific solubility values (e.g., in mg/mL) are not readily available. |

| pKa | Data not available | The amine group is basic; the pKa of the conjugate acid is expected to be in the range of 9-10, typical for primary benzylic amines. |

Spectral Data

Detailed experimental spectral data for this compound is not available in the public domain. The following tables provide expected chemical shifts for ¹H and ¹³C NMR spectroscopy based on the analysis of structurally related compounds.

Expected ¹H NMR Spectral Data

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 1.4 - 1.6 | Doublet | ~7 |

| CH | 4.3 - 4.5 | Quartet | ~7 |

| NH₃⁺ | 8.5 - 9.5 | Broad Singlet | N/A |

| Aromatic CH | 6.9 - 7.5 | Multiplet | N/A |

Expected ¹³C NMR Spectral Data

| Carbon | Expected Chemical Shift (ppm) |

| CH₃ | 20 - 25 |

| CH | 50 - 55 |

| Aromatic C | 100 - 165 (with C-F coupling) |

Experimental Protocols

Synthesis of this compound

A common synthetic route to chiral phenylethylamines involves the reductive amination of a corresponding ketone. For the (S)-enantiomer, a chiral auxiliary or a stereoselective reducing agent is typically employed.

Reaction Scheme:

2,4-Difluoroacetophenone → N-(1-(2,4-difluorophenyl)ethylidene)-((R)-1-phenylethanamine) → (S,R)-N-(1-(2,4-difluorophenyl)ethyl)-1-phenylethanamine → (S)-1-(2,4-Difluorophenyl)ethanamine → this compound

Materials:

-

2,4-Difluoroacetophenone

-

(R)-(+)-α-Methylbenzylamine

-

Titanium (IV) isopropoxide

-

Sodium borohydride (NaBH₄)

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Ethanol

-

Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Imine Formation: 2,4-Difluoroacetophenone is reacted with (R)-(+)-α-methylbenzylamine in the presence of a dehydrating agent like titanium (IV) isopropoxide to form the corresponding chiral imine.

-

Diastereoselective Reduction: The imine is then reduced with a hydride source such as sodium borohydride. The chiral auxiliary directs the hydride attack to stereoselectively form the (S,R)-diastereomer of the secondary amine.

-

Chiral Auxiliary Removal: The (R)-α-methylbenzyl group is removed by hydrogenolysis using a palladium on carbon catalyst under a hydrogen atmosphere.

-

Purification of the Free Base: The resulting (S)-1-(2,4-difluorophenyl)ethanamine is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

-

Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid in an organic solvent until precipitation is complete. The resulting solid is collected by filtration, washed with a cold non-polar solvent, and dried under vacuum to yield this compound.

Chiral HPLC Analysis

To determine the enantiomeric purity of (S)-1-(2,4-Difluorophenyl)ethanamine, a chiral High-Performance Liquid Chromatography (HPLC) method can be employed. The following is a representative protocol based on methods used for similar chiral amines.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Chiral stationary phase column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of a basic modifier (e.g., diethylamine or triethylamine) is often added to improve peak shape. A typical starting mobile phase could be Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Sample Preparation:

A dilute solution of the sample is prepared in the mobile phase.

Biological Context and Signaling Pathways

(S)-1-(2,4-Difluorophenyl)ethanamine and its derivatives are of interest in drug discovery, particularly for neurological conditions. While the specific biological targets are not extensively documented in publicly available sources, related compounds are known to interact with monoamine neurotransmitter systems. It is hypothesized that this compound may modulate the activity of serotonin (5-HT) and norepinephrine (NE) pathways.

The diagram below illustrates a simplified, hypothetical workflow for the initial screening of this compound's biological activity.

Caption: A workflow for the initial biological screening of this compound.

The following diagram illustrates a simplified representation of a potential mechanism of action, where the compound might inhibit the reuptake of serotonin and norepinephrine.

Caption: A simplified diagram of potential monoamine reuptake inhibition by the compound.

References

An In-depth Technical Guide to (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride

CAS Number: 844647-37-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride, a chiral amine of significant interest in medicinal chemistry and drug development. This document collates available data on its physicochemical properties, synthesis, and potential biological activities, with a focus on its role as a versatile building block and its putative mechanism of action as a monoamine oxidase inhibitor.

Chemical and Physical Properties

This compound is a white to off-white solid. The strategic placement of two fluorine atoms on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents.[1] The hydrochloride salt form enhances the compound's solubility in aqueous media.[1]

A summary of its key physicochemical properties is presented in the table below. It is important to note that while some data is readily available from commercial suppliers, specific experimental values for properties such as melting point and solubility are not consistently reported in the public domain and can vary.

| Property | Value | Source |

| CAS Number | 844647-37-6 | [2] |

| Molecular Formula | C₈H₁₀ClF₂N | [2] |

| Molecular Weight | 193.62 g/mol | [2][3] |

| Appearance | White to off-white solid | [4][5] |

| Purity | ≥98% (typical) | [2] |

| Storage | Room temperature, in a dry and well-ventilated place. | [2][3] |

Synthesis and Spectroscopic Analysis

The synthesis of this compound can be achieved through various synthetic routes, with the most common being the asymmetric reduction of a corresponding ketimine or the chiral resolution of the racemic amine.

Experimental Protocol: Enantioselective Synthesis

A plausible and commonly employed method for the enantioselective synthesis of (S)-1-(2,4-Difluorophenyl)ethanamine involves the asymmetric reductive amination of 2,4-difluoroacetophenone.

Materials:

-

2,4-Difluoroacetophenone

-

Ammonium formate or another ammonia source

-

Chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand)

-

Reducing agent (e.g., Hantzsch ester or sodium borohydride)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-difluoroacetophenone in an anhydrous solvent. Add the ammonia source and the chiral catalyst. Stir the mixture at room temperature or with gentle heating to facilitate the formation of the corresponding chiral imine intermediate.

-

Asymmetric Reduction: To the solution containing the imine, add the reducing agent portion-wise while maintaining the reaction temperature. The progress of the reduction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (S)-1-(2,4-difluorophenyl)ethanamine can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free amine in a suitable organic solvent (e.g., diethyl ether). Add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Spectroscopic Data

While specific, experimentally verified spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons (with coupling to fluorine), the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₃⁺). The aromatic region will show complex splitting patterns due to H-F and H-H couplings. |

| ¹³C NMR | Resonances for the aromatic carbons (with C-F couplings), the methine carbon, and the methyl carbon. The carbons attached to fluorine will appear as doublets. |

| FT-IR | Characteristic absorption bands for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-F stretching. |

| Mass Spectrometry | The mass spectrum of the free base (C₈H₉F₂N) would show a molecular ion peak (M⁺) at m/z 157.07. |

Potential Biological Activity and Signaling Pathway

Substituted phenethylamines are a well-known class of psychoactive compounds that often exert their effects by modulating monoamine neurotransmitter systems.[6] Based on its structural similarity to other known monoamine oxidase (MAO) inhibitors, it is hypothesized that this compound may act as an inhibitor of MAO-A and/or MAO-B.[6][7]

MAO enzymes are responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.[8][9] Inhibition of these enzymes leads to an increase in the synaptic concentration of these neurotransmitters, which is the mechanism of action for many antidepressant and anti-Parkinson's drugs.[8][9][10]

Proposed Signaling Pathway: Monoamine Oxidase Inhibition

The diagram below illustrates the proposed mechanism of action of this compound as a monoamine oxidase inhibitor.

Caption: Proposed mechanism of MAO inhibition.

Experimental Protocol: Monoamine Oxidase Inhibition Assay

To confirm the inhibitory activity of this compound on MAO-A and MAO-B, a fluorometric or spectrophotometric assay can be performed.[8][9][11]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

A suitable substrate (e.g., kynuramine for a spectrophotometric assay or a fluorogenic substrate)

-

This compound (test compound)

-

Known MAO-A and MAO-B inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

96-well microplates (black plates for fluorescence assays)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme (MAO-A or MAO-B), and varying concentrations of the test compound or control inhibitors. Include wells with the enzyme and buffer only (no inhibitor) as a negative control.

-

Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

-

Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the chosen substrate.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Applications in Drug Discovery and Development

This compound serves as a valuable chiral building block in the synthesis of more complex molecules. Its structural motifs are found in compounds being investigated for a variety of therapeutic areas.

Precursor for Bioactive Molecules

The difluorophenyl ethylamine scaffold is utilized in the development of:

-

Antiviral Prodrugs: It can be a key intermediate in the synthesis of nucleoside analogs with potential antiviral activity.

-

Protein Degraders: This amine can be incorporated into proteolysis-targeting chimeras (PROTACs) and other small molecules designed to induce the degradation of specific proteins.[2]

The workflow for utilizing this compound as a building block is illustrated below.

Caption: Workflow for use as a chemical building block.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chiral building block with significant potential in the field of drug discovery. Its unique physicochemical properties, imparted by the difluoro substitution, make it a valuable starting material for the synthesis of novel therapeutic agents. While its own biological activity is not yet fully characterized, its structural features strongly suggest a potential role as a monoamine oxidase inhibitor. Further investigation into its pharmacological profile is warranted to fully elucidate its therapeutic potential.

References

- 1. Buy 1-(2,4-Difluorophenyl)ethanamine hydrochloride | 276875-47-9 [smolecule.com]

- 2. calpaclab.com [calpaclab.com]

- 3. (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride | 1212972-48-9 [sigmaaldrich.com]

- 4. (S)-1-(2-Fluorophenyl)ethanamine hydrochloride | 1332832-14-0 [chemicalbook.com]

- 5. (S)-1-(3,4-DIFLUOROPHENYL)ETHANAMINE-HCl | 1212972-48-9 [chemicalbook.com]

- 6. Sulfur-substituted alpha-alkyl phenethylamines as selective and reversible MAO-A inhibitors: biological activities, CoMFA analysis, and active site modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. evotec.com [evotec.com]

- 10. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Molecular Structure of (S)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a chiral organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a difluorinated phenyl ring attached to a chiral ethylamine backbone, makes it a valuable building block for the synthesis of complex pharmaceutical agents. The strategic placement of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a detailed examination of the molecular structure of this compound, based on available chemical data. It is intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutics, particularly those targeting the central nervous system.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Citation(s) |

| Chemical Name | (1S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride | |

| CAS Number | 844647-37-6 | [1] |

| Molecular Formula | C₈H₉F₂N·HCl | [1] |

| Molecular Weight | 193.6 g/mol | [1] |

| Physical Form | Solid | |

| Purity | ≥98% (Commercially available) | [1] |

| Storage | Room temperature, in a dry, sealed container | [1] |

| SMILES | C--INVALID-LINK--C1=C(F)C=C(F)C=C1.Cl | |

| InChI Key | (For the free base) QJWXNMSGOELWQE-VKHMYHEASA-N |

Molecular Structure and Stereochemistry

The molecular architecture of this compound is defined by three key features: a 2,4-difluorophenyl ring, an ethylamine chain, and a stereocenter at the alpha-carbon. The hydrochloride salt form ensures greater stability and aqueous solubility.

Key Structural Features:

-

Chiral Center: The carbon atom alpha to the amine group (Cα) is a stereocenter, conferring chirality to the molecule. The "(S)" designation indicates the specific three-dimensional arrangement of the substituents around this carbon, which is crucial for its biological activity as molecular targets like receptors and enzymes are stereoselective.

-

2,4-Difluorophenyl Group: The benzene ring is substituted with two fluorine atoms at positions 2 and 4. These electronegative atoms act as hydrogen bond acceptors and can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability.

-

Ammonium Group: In the hydrochloride salt, the amine group is protonated to form an ammonium cation. This ionic character enhances the compound's solubility in polar solvents, including water, which is advantageous for formulation and biological testing.

Crystallographic Data: A thorough search of publicly available databases did not yield a definitive single-crystal X-ray diffraction study for this compound. Therefore, precise experimental data on bond lengths, bond angles, and solid-state packing are not available at this time. Such data would be invaluable for understanding intermolecular interactions in the solid state and for computational modeling studies.

Spectroscopic Properties

Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are theoretical values and may differ from experimental results. Shifts are relative to TMS.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | 1.6 - 1.8 (doublet) | 18 - 22 |

| Methine (CH) | 4.6 - 4.8 (quartet) | 45 - 50 |

| Aromatic (C-H) | 7.0 - 7.6 (multiplets) | 104 - 135 |

| Aromatic (C-F) | - | 158 - 165 (doublets, ¹JCF) |

| Aromatic (C-Cα) | - | 120 - 125 (doublet, ³JCF) |

| Ammonium (NH₃⁺) | 8.5 - 9.5 (broad singlet) | - |

Experimental Protocols

Representative Synthetic Protocol: Asymmetric Reductive Amination

A plausible and widely used method for the synthesis of chiral amines like (S)-1-(2,4-Difluorophenyl)ethanamine is asymmetric reductive amination. The following is a generalized protocol.

Methodology:

-

Imine Formation: 2,4-Difluoroacetophenone is reacted with a chiral amine (e.g., (S)-α-methylbenzylamine) in the presence of a Lewis acid catalyst like titanium(IV) isopropoxide. This reaction forms a chiral imine intermediate. The mixture is typically stirred at room temperature in a suitable solvent such as dichloromethane or toluene.

-

Diastereoselective Reduction: The formed imine is then reduced without isolation. A reducing agent such as sodium borohydride or catalytic hydrogenation (H₂, Pd/C) is used. The stereochemistry of the chiral auxiliary directs the hydride attack, leading to a diastereomeric excess of the desired (S)-amine.

-

Deprotection (if necessary): If a chiral auxiliary like α-methylbenzylamine is used, the auxiliary group is removed, typically by hydrogenolysis.

-

Salt Formation: The resulting free base of (S)-1-(2,4-Difluorophenyl)ethanamine is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrogen chloride in ether is then added dropwise to precipitate the hydrochloride salt.

-

Purification: The precipitated this compound is collected by filtration, washed with cold solvent, and dried under vacuum. Purity can be assessed by chiral HPLC and NMR spectroscopy.

Potential Biological Activity and Signaling Pathway

While specific biological data for the title compound is limited in the public domain, its structural motifs are present in compounds known to interact with G-protein coupled receptors (GPCRs), particularly dopamine receptors. Derivatives of similar fluorinated phenethylamines have been reported to exhibit partial agonist activity at D2-like dopamine receptors. Such activity modulates the adenylyl cyclase signaling pathway.

Dopamine D2 Receptor Signaling Pathway (Inhibition): The D2 dopamine receptor is coupled to an inhibitory G-protein (Gαi). Upon binding of an agonist, this pathway leads to the inhibition of adenylyl cyclase.

Explanation of the Pathway:

-

Binding: An agonist or partial agonist binds to the Dopamine D2 receptor.

-

G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gαi).

-

Dissociation: The Gαi-GTP subunit dissociates from the βγ subunits.

-

Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit binds to and inhibits the enzyme adenylyl cyclase.

-

Reduced cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream proteins, resulting in a change in the cell's physiological response.

A partial agonist would activate this pathway but with lower efficacy than a full agonist, making such compounds interesting candidates for therapies requiring modulation rather than full blockade or activation of a receptor.

Conclusion

This compound is a structurally important chiral amine with significant potential as a scaffold in drug discovery. Its key features—the specific (S)-stereochemistry and the 2,4-difluoro substitution pattern—are critical determinants of its potential biological activity. While a comprehensive experimental characterization of its three-dimensional structure through X-ray crystallography is currently lacking in the public domain, this guide provides a summary of its known properties and a framework for its synthesis and potential mechanism of action. Further experimental elucidation of its solid-state structure and detailed biological profiling are warranted to fully unlock its therapeutic potential.

References

An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in pharmaceutical research and development, often serving as a key building block for active pharmaceutical ingredients (APIs). This technical guide details a robust and highly stereoselective synthetic pathway for its preparation. The core of this methodology lies in the asymmetric reductive amination of 2,4-difluoroacetophenone, employing the well-established Ellman's chiral auxiliary, (S)-tert-butanesulfinamide. This approach is characterized by its high diastereoselectivity and the straightforward purification of intermediates. This document provides detailed experimental protocols, quantitative data, and process visualizations to enable the successful synthesis of the target compound.

Introduction

The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry, as the stereochemistry of a molecule is often critical to its pharmacological activity.[1] (S)-1-(2,4-Difluorophenyl)ethanamine is a valuable chiral intermediate, and its hydrochloride salt provides a stable, crystalline form suitable for storage and further reactions. The synthetic strategy outlined herein focuses on a reliable and scalable method that ensures high enantiomeric purity of the final product.

The chosen pathway involves three key transformations:

-

Condensation: Formation of a chiral N-tert-butanesulfinylimine from 2,4-difluoroacetophenone and (S)-tert-butanesulfinamide.

-

Diastereoselective Reduction: Reduction of the carbon-nitrogen double bond of the sulfinylimine to establish the desired stereocenter.

-

Deprotection and Salt Formation: Cleavage of the chiral auxiliary and subsequent formation of the hydrochloride salt.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a three-step process starting from 2,4-difluoroacetophenone. The pathway is illustrated below.

References

(S)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride: A Technical Guide on its Biological Significance and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its primary value lies in its role as a key synthetic precursor for the development of novel therapeutic agents. The strategic incorporation of the 2,4-difluorophenyl moiety is known to enhance crucial pharmacological properties such as metabolic stability and blood-brain barrier penetration. This technical guide consolidates the current understanding of this compound, focusing on its application in the synthesis of antiviral prodrugs and its potential, though yet uncharacterized, activity within the central nervous system (CNS), particularly concerning dopamine receptors. This document provides detailed experimental protocols for assays relevant to these fields of research and presents a logical framework for its further investigation.

Introduction

This compound (C₈H₁₀ClF₂N) is a chiral amine salt recognized for its utility as a versatile building block in organic synthesis. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of new bioactive molecules. It is classified as a research chemical and is notably used in the synthesis of protein degrader building blocks and as a precursor for antiviral prodrugs. The difluorophenyl group can serve as a bioisostere for other aromatic systems, often leading to improved pharmacokinetic profiles of the final compounds.

Application in Antiviral Drug Discovery

A primary application of this compound is in the synthesis of complex molecules with potential therapeutic value, particularly in the realm of antiviral agents. The structural motif is incorporated to enhance the properties of the final drug candidate. While specific examples detailing the direct use of this compound are proprietary, the biological activity of structurally related fluorinated nucleoside analogues provides a strong rationale for its use.

Case Study: 6'-Fluorinated-Aristeromycin Analogues

A study on the design and synthesis of 6'-fluorinated-aristeromycin analogues as dual-target antiviral compounds highlights the potential of incorporating fluorinated carbocyclic structures. These analogues were designed to inhibit both the viral RNA-dependent RNA polymerase (RdRp) and the host cell S-adenosyl-L-homocysteine (SAH) hydrolase. The data from this study on compounds with structural similarities to derivatives of this compound is presented below.

Table 1: In Vitro Antiviral Activity of 6'-Fluorinated-Aristeromycin Analogues [1][2]

| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 2a | MERS-CoV | 0.20 | >100 | >500 |

| SARS-CoV | 0.25 | >90 | >360 | |

| ZIKV | 0.18 | >110 | >611 | |

| CHIKV | 0.22 | >95 | >432 | |

| 2c | MERS-CoV | Not specified | Not specified | Strongest antiviral effect |

| 3a (Prodrug) | Multiple RNA Viruses | Potent | Not specified | Broad-spectrum activity |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀); MERS-CoV: Middle East respiratory syndrome coronavirus; SARS-CoV: Severe acute respiratory syndrome coronavirus; ZIKV: Zika virus; CHIKV: Chikungunya virus.

Experimental Protocol: Antiviral Cytopathic Effect (CPE) Reduction Assay[1]

This protocol outlines a common method for determining the in vitro antiviral activity of a compound.

1. Cell Preparation:

- Seed host cells (e.g., Vero cells) in 96-well microtiter plates at a density that will result in a confluent monolayer on the day of infection.

- Incubate the plates at 37°C in a 5% CO₂ atmosphere.

2. Compound Dilution:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

- Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

3. Viral Infection and Treatment:

- When the cell monolayer is confluent, remove the culture medium.

- Add the diluted compound to the wells.

- Infect the cells with a predetermined titer of the virus (e.g., MERS-CoV). Include virus-free and compound-free controls.

- Incubate the plates at 37°C in a 5% CO₂ atmosphere.

4. Assessment of Cytopathic Effect:

- After a defined incubation period (typically 3-5 days), visually inspect the cell monolayers for the presence of virus-induced cytopathic effect (CPE) using an inverted microscope.

- Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT or MTS assay.

5. Data Analysis:

- The EC₅₀ value is calculated as the concentration of the compound that reduces the viral CPE by 50%.

- The CC₅₀ value is determined in parallel on uninfected cells to assess the cytotoxicity of the compound.

- The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.

Potential in Central Nervous System (CNS) Research

The 2,4-difluorophenyl moiety is known to enhance the ability of molecules to cross the blood-brain barrier, a critical property for drugs targeting the CNS. Preliminary research suggests that compounds containing the 1-(2,4-difluorophenyl)ethanamine scaffold may interact with neurotransmitter systems, with a particular focus on dopamine receptors. However, no specific binding affinity or functional activity data for this compound has been published. The following sections detail the standard experimental protocols that would be employed to characterize the potential CNS activity of this compound or its derivatives.

Dopamine Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Table 2: Common Radioligands for Dopamine Receptor Binding Assays [3]

| Receptor Subtype | Radioligand | Reported K_d (nM) |

| D₁-like | [³H]SCH23390 | ~1-3 |

| D₂ | [³H]N-methylspiperone | 0.02 - 0.23 |

| D₃ | [³H]N-methylspiperone | 0.39 - 0.58 |

| D₄ | [³H]N-methylspiperone | 0.29 - 0.48 |

Experimental Protocol: Competitive Radioligand Binding Assay[3][4][5]

This protocol is used to determine the inhibitory constant (K_i) of a test compound for a dopamine receptor subtype.

1. Membrane Preparation:

- Prepare crude membrane fractions from cells stably expressing the human dopamine receptor of interest (e.g., D₂ receptor) or from brain tissue rich in the receptor (e.g., striatum).

- Homogenize the cells or tissue in an ice-cold buffer and centrifuge to pellet the membranes.

- Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration.

2. Assay Setup:

- In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D₂ receptors), and varying concentrations of the unlabeled test compound (this compound).

- Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D₂ antagonist, e.g., haloperidol).

3. Incubation:

- Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature.

4. Filtration and Scintillation Counting:

- Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine (PEI).

- Wash the filters with ice-cold wash buffer to remove unbound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

5. Data Analysis:

- Calculate the specific binding at each concentration of the test compound.

- Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

- Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Dopamine D₂ Receptor Functional Assay (cAMP Inhibition)

D₂-like dopamine receptors are G_i/o-coupled, and their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Inhibition Assay[6][7][8]

This protocol measures the functional agonist or antagonist activity of a compound at the D₂ receptor.

1. Cell Culture:

- Use a cell line stably expressing the human D₂ receptor and a cAMP biosensor (e.g., CHO-K1 cells).

- Plate the cells in a 96- or 384-well plate and incubate overnight.

2. Assay Procedure (for Antagonist Activity):

- Pre-treat the cells with varying concentrations of the test compound (this compound).

- Stimulate the cells with a known D₂ receptor agonist (e.g., quinpirole) at a concentration that elicits a submaximal response (EC₈₀), in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., forskolin).

- Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

3. cAMP Measurement:

- Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF).

4. Data Analysis:

- Plot the cAMP levels against the logarithm of the test compound concentration.

- For an antagonist, the IC₅₀ value is the concentration that causes a 50% reversal of the agonist-induced inhibition of cAMP production.

- For an agonist, the EC₅₀ value is the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels.

Visualized Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Caption: Workflow for in vitro antiviral activity screening.

Caption: Dopamine D₂ receptor inhibitory signaling pathway.

References

(S)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride: A Core Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride has emerged as a pivotal chiral building block in medicinal chemistry and pharmaceutical development. Its unique structural features, particularly the strategic placement of two fluorine atoms on the phenyl ring, impart advantageous properties to active pharmaceutical ingredients (APIs), influencing their efficacy, metabolic stability, and overall pharmacological profile. This technical guide provides a comprehensive overview of its synthesis, properties, and critical applications, with a focus on its role in the development of prominent therapeutics.

Physicochemical Properties

This compound is a white to off-white solid. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for various synthetic and biological applications.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ClF₂N | [1] |

| Molecular Weight | 193.62 g/mol | [1] |

| CAS Number | 844647-37-6 | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% |

Asymmetric Synthesis: Crafting Chirality

The enantiomerically pure (S)-configuration of 1-(2,4-Difluorophenyl)ethanamine is crucial for its application in stereospecific drug synthesis. The primary route to this chiral amine is through the asymmetric reductive amination of the prochiral ketone, 2,4-difluoroacetophenone. This transformation can be achieved through various advanced synthetic methodologies, including biocatalysis with transaminases or chemocatalysis using chiral catalysts.

Biocatalytic Approach: Transaminase-Mediated Synthesis

The use of ω-transaminases offers a green and highly selective method for the synthesis of chiral amines. These enzymes catalyze the transfer of an amino group from an amine donor to a ketone substrate with high enantioselectivity.

Experimental Protocol: Transaminase-Mediated Asymmetric Amination

-

Reaction Setup: In a temperature-controlled reactor, a buffer solution (e.g., potassium phosphate buffer, pH 7.5) is prepared.

-

Reagents: To this solution, 2,4-difluoroacetophenone, a suitable amine donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) as a cofactor are added.

-

Enzyme Addition: A specific ω-transaminase enzyme, selected for its high activity and stereoselectivity towards the substrate, is introduced to the reaction mixture.

-

Reaction Conditions: The reaction is typically run at a controlled temperature (e.g., 30-40 °C) with agitation for a specified period (e.g., 12-24 hours), or until reaction completion is observed by analytical methods such as HPLC or GC.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by extracting the product with an organic solvent. The organic layers are then combined, dried, and the solvent is evaporated. The resulting (S)-1-(2,4-Difluorophenyl)ethanamine free base is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol or diethyl ether) to precipitate the hydrochloride salt.

-

Isolation: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

| Parameter | Typical Value |

| Enantiomeric Excess (e.e.) | >99% |

| Yield | High (specifics depend on enzyme and conditions) |

Application in Drug Synthesis: The Case of Sitagliptin

A prime example of the significance of this compound is its role as a key intermediate in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-IV) inhibitor used for the treatment of type 2 diabetes. The (S)-chiral center of the amine is essential for the high-affinity binding of Sitagliptin to the active site of the DPP-IV enzyme.

Synthetic Workflow for Sitagliptin

The synthesis of Sitagliptin from this compound involves a multi-step process, a simplified representation of which is outlined below.

Caption: Simplified workflow for the synthesis of Sitagliptin.

Experimental Protocol: Synthesis of a Key Sitagliptin Intermediate

This protocol describes the coupling of (S)-1-(2,4-Difluorophenyl)ethanamine with a protected ketoacid, a crucial step in many Sitagliptin syntheses.

-

Amine Neutralization: this compound is neutralized with a suitable base (e.g., triethylamine or sodium bicarbonate) in an aprotic solvent (e.g., dichloromethane or THF) to yield the free amine.

-

Coupling Reaction: The free amine is then coupled with a protected ketoacid derivative (e.g., an N-Boc protected β-keto acid) using a standard peptide coupling reagent (e.g., EDC/HOBt or HATU) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine).

-

Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, the mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated. The crude product is then purified by column chromatography to yield the desired ketoamide intermediate.

| Reaction Step | Reactants | Reagents | Typical Yield |

| Amide Coupling | (S)-1-(2,4-Difluorophenyl)ethanamine, Protected Ketoacid | EDC, HOBt, DIPEA | 85-95% |

| Cyclization/Deprotection | Ketoamide Intermediate | Acidic or Basic conditions | Variable |

Mechanism of Action: DPP-IV Inhibition

Sitagliptin, synthesized using the title chiral building block, exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-IV) enzyme. DPP-IV is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

References

The Strategic Incorporation of the Difluorophenyl Moiety in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to optimize pharmacological profiles. Among the various fluorinated motifs, the difluorophenyl group stands out for its profound and often beneficial impact on a molecule's physicochemical and biological properties. This guide provides a comprehensive analysis of the role of the difluorophenyl moiety in drug design, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways and workflows.

The unique properties of fluorine, including its high electronegativity, small van der Waals radius (1.47 Å), and the strength of the carbon-fluorine bond, allow it to modulate a drug's lipophilicity, metabolic stability, binding affinity, and membrane permeability.[1][2][3] The difluorophenyl moiety, in particular, offers a nuanced approach to leveraging these effects, providing a powerful tool for lead optimization and the development of novel therapeutics.[1][4]

Physicochemical Impact of the Difluorophenyl Moiety

The strategic placement of two fluorine atoms on a phenyl ring can dramatically alter a molecule's characteristics. These alterations are crucial for overcoming common challenges in drug development, such as poor bioavailability and rapid metabolic degradation.

-

Lipophilicity and Solubility: The difluorophenyl group generally increases a molecule's lipophilicity, which can enhance membrane permeability and absorption.[4][5] However, the effect is complex and depends on the substitution pattern and the overall molecular context.[6] While increased lipophilicity can improve oral bioavailability, it may also lead to lower aqueous solubility.[6][7]

-

Acidity and Basicity (pKa): Due to the strong electron-withdrawing nature of fluorine, a difluorophenyl group can significantly lower the pKa of nearby acidic or basic functional groups.[6][8] This modulation of ionization state at physiological pH can influence drug-receptor interactions, solubility, and pharmacokinetic properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[8][9] Introducing a difluorophenyl moiety can block sites of metabolism, thereby increasing the drug's half-life and metabolic stability.[4][10][11]

-

Binding Affinity and Conformation: The difluorophenyl group can enhance binding affinity to biological targets through various non-covalent interactions, including hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor) and dipole-dipole interactions.[12][13] It can also influence the molecule's conformation, locking it into a more bioactive shape.[3][7]

Case Study: Diflunisal

A prominent example illustrating the successful application of the difluorophenyl moiety is Diflunisal, a non-steroidal anti-inflammatory drug (NSAID).[1][14] The addition of a 2,4-difluorophenyl group to the C5 position of salicylic acid resulted in a compound with significantly enhanced potency, a longer duration of action, and improved lipophilicity compared to aspirin.[4][15] The difluorophenyl group in Diflunisal is metabolically stable, and the drug primarily undergoes glucuronidation for elimination.[4]

Table 1: Physicochemical Properties of Diflunisal

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₈F₂O₃ | [14] |

| Molecular Weight | 250.2 g/mol | [14] |

| Melting Point | 210-211 °C | [14] |

| logP | 4.44 | [14] |

| pKa (acidic) | 3.3 | [14] |

| Aqueous Solubility | 14.5 mg/L (at neutral/acidic pH) |[14] |

The Difluorophenyl Moiety as a Bioisostere

In drug design, the difluorophenyl group can serve as a bioisostere for other chemical groups, mimicking their size, shape, and electronic properties to improve a drug's profile.[3][7] For instance, it can be used to replace a simple phenyl ring to enhance metabolic stability or modulate electronic properties without drastically altering the molecule's overall structure.[7] The unique electronic nature of the difluorophenyl ring can also be exploited to mimic other functional groups, influencing how the drug interacts with its target.[3][13]

Table 2: Examples of FDA-Approved Drugs Containing a Difluorophenyl Moiety

| Drug Name | Therapeutic Area | Role of Difluorophenyl Moiety |

|---|---|---|

| Diflunisal | Anti-inflammatory, Analgesic | Enhances potency, lipophilicity, and duration of action.[4][15] |

| Umbralisib | Oncology (Lymphoma) | Part of the core heterocyclic structure, contributing to binding affinity.[16] |

| Selumetinib | Oncology (Neurofibromatosis) | Key structural component for inhibiting MEK1/2 kinases.[17] |

| Capmatinib | Oncology (Lung Cancer) | Essential for binding to the c-Met receptor tyrosine kinase.[17] |

| Atorvastatin | Cardiovascular (Cholesterol) | The p-fluorophenyl moiety is a structural requirement for HMG-CoA reductase inhibition.[2] |

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of compounds containing a difluorophenyl moiety, such as Diflunisal, against COX enzymes.[1]

1. Materials and Reagents:

-

Purified recombinant human COX-1 or COX-2 enzyme

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, glutathione)

-

Arachidonic acid (substrate)

-

Test compounds (e.g., Diflunisal) dissolved in a suitable vehicle (e.g., DMSO)

-

Quenching solution (e.g., 1 M HCl)

-

96-well microplate

-

Plate reader for detecting prostaglandin E2 (PGE2) production (e.g., via ELISA)

2. Enzyme Preparation:

-

Reconstitute and dilute the purified COX-1 or COX-2 enzyme to the desired working concentration in the reaction buffer. Keep on ice.

3. Compound Preparation:

-

Prepare serial dilutions of the test compounds in the vehicle to generate a range of concentrations for IC₅₀ determination.

4. Reaction Setup:

-

In a 96-well microplate, add the following to each well:

-

Reaction buffer

-

Cofactors

-

Enzyme solution

-

-

Add the test compound dilutions or vehicle control to the respective wells.

5. Pre-incubation:

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding to the enzyme.[1]

6. Reaction Initiation:

-

Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.[1]

7. Incubation:

-

Incubate the reaction mixture for a specific time (e.g., 2 minutes at 37°C).[1]

8. Reaction Termination:

-

Stop the reaction by adding the quenching solution.[1]

9. Data Analysis:

-

Quantify the amount of PGE2 produced using a suitable method, such as a competitive ELISA kit.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: General Synthesis of 2-(Difluorophenyl)morpholine

This protocol describes a generalized synthetic workflow for producing aryl morpholines, which can be adapted for compounds containing a difluorophenyl moiety.[18]

1. Starting Materials:

-

A suitable difluorophenyl-substituted amino alcohol precursor.

-

Reagents for cyclization (e.g., a strong acid catalyst like sulfuric acid or a dehydrating agent).

-

Appropriate solvents (e.g., toluene, dioxane).

2. Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if removing water), dissolve the amino alcohol precursor in the chosen solvent.

-

Add the acid catalyst or dehydrating agent to the mixture.

3. Cyclization:

-

Heat the reaction mixture to reflux for a period sufficient to ensure complete cyclization (this can be monitored by Thin Layer Chromatography, TLC).

-

If using a Dean-Stark trap, monitor the collection of water as a byproduct.

4. Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), and filter.

5. Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product using a suitable technique, such as column chromatography on silica gel, to yield the desired 2-(difluorophenyl)morpholine.

6. Characterization:

-

Confirm the structure and purity of the final product using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Signaling Pathways

Prostaglandin Synthesis Pathway and Inhibition by Diflunisal

Diflunisal exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.[1] This pathway begins with the release of arachidonic acid from cell membranes, which is then converted by COX-1 and COX-2 into the intermediate prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into different prostaglandins (e.g., PGE2, PGI2, TXA2) that mediate inflammation, pain, and fever.[1] By reversibly inhibiting both COX isoforms, Diflunisal effectively blocks the production of these pro-inflammatory mediators.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 6. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Chemical and Pharmacological Properties of Diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

The Metabolic Stability of Compounds Featuring a 2,4-Difluorophenyl Moiety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a 2,4-difluorophenyl group is a common strategy in medicinal chemistry to enhance the metabolic stability and modulate the physicochemical properties of drug candidates. This technical guide provides an in-depth analysis of the metabolic fate of compounds containing this moiety, summarizing key quantitative data, detailing experimental protocols for assessing metabolic stability, and illustrating the primary metabolic pathways.

Core Concept: Enhanced Stability Through Fluorination

The 2,4-difluorophenyl group is generally considered to be metabolically robust. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, and the fluorine atoms can block potential sites of oxidative metabolism on the phenyl ring. This often leads to a decreased rate of clearance and an extended half-life of the parent compound. However, the overall metabolic stability of a molecule is influenced by its entire structure, and other parts of the molecule may still be susceptible to biotransformation.

Quantitative Metabolic Stability Data

The following tables summarize in vitro metabolic stability data for a selection of compounds containing the 2,4-difluorophenyl group in human liver microsomes (HLM) and human hepatocytes. These in vitro systems are standard models used in early drug discovery to predict in vivo metabolic clearance.

Table 1: Metabolic Stability of 2,4-Difluorophenyl-Containing Compounds in Human Liver Microsomes (HLM)

| Compound Class | Specific Compound/Analog | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Primary Metabolic Pathway(s) |

| NSAID | Diflunisal | > 60 | Low | Glucuronidation, Sulfation |

| Kinase Inhibitor | 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1][2][3]-triazolo[4,3-a]pyridine | 1-5 h (in vivo) | Low (in vivo) | Oxidative Metabolism (CYP3A4) |

| Pyrimidine Derivative | N-[2-[(2,3-difluorophenyl) methylsulfanyl]-6-[[(1R,2R)-2,3-dihydroxy-1-methyl-propyl]amino]pyrimidin-4-yl]acetamide | > 240 | 0.2 µL/min/10⁶ cells (in hepatocytes) | Not specified |

| Amide | Nα-(2-fluorobenzoyl)-N-(2-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)phenyl)-3-phenylpropanamide analog | > 120 | < 11.5 | Amide Hydrolysis |

Table 2: Metabolic Stability of 2,4-Difluorophenyl-Containing Compounds in Human Hepatocytes

| Compound Class | Specific Compound/Analog | t½ (min) | Intrinsic Clearance (CLint) (µL/min/10⁶ cells) | Primary Metabolic Pathway(s) |

| NSAID | Diflunisal | > 120 | Low | Glucuronidation, Sulfation |

| Pyrimidine Derivative | N-[2-[(2,3-difluorophenyl) methylsulfanyl]-6-[[(1R,2R)-2,3-dihydroxy-1-methyl-propyl]amino]pyrimidin-4-yl]acetamide | > 240 | 0.2 | Not specified |

Key Metabolic Pathways

Compounds containing the 2,4-difluorophenyl group can undergo several metabolic transformations, primarily Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: Cytochrome P450-Mediated Oxidation

While the 2,4-difluorophenyl ring itself is generally resistant to oxidation, other parts of the molecule can be metabolized by cytochrome P450 (CYP) enzymes. For instance, alkyl groups attached to the aromatic ring or other heterocyclic systems within the molecule can undergo hydroxylation. CYP3A4 is a common enzyme implicated in the metabolism of such compounds.[2]

Phase I CYP-mediated oxidation of a compound with a 2,4-difluorophenyl group.

Phase II Metabolism: Glucuronidation and Sulfation

For compounds with suitable functional groups (e.g., hydroxyl, carboxyl), Phase II conjugation reactions are a major route of metabolism. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), increase the water solubility of the compound, facilitating its excretion. Diflunisal, for example, is primarily metabolized via these pathways.

Phase II glucuronidation and sulfation pathways for a 2,4-difluorophenyl compound.

Amide Hydrolysis

For compounds containing an amide linkage, enzymatic hydrolysis can be a significant metabolic pathway. The rate of hydrolysis can be influenced by steric and electronic factors around the amide bond. Strategic placement of substituents, such as fluorine atoms, near the amide bond can sometimes shield it from hydrolysis, thereby increasing metabolic stability.[3]

Amide hydrolysis as a metabolic pathway.

Experimental Protocols for Assessing Metabolic Stability

The following are generalized protocols for the two most common in vitro assays used to determine the metabolic stability of compounds.

Human Liver Microsomal (HLM) Stability Assay

This assay is used to evaluate Phase I metabolic stability, primarily mediated by CYP enzymes.

Workflow for a human liver microsomal stability assay.

Methodology:

-

Preparation: A stock solution of the test compound is prepared, typically in DMSO. Pooled human liver microsomes are suspended in a suitable buffer (e.g., phosphate buffer, pH 7.4). A solution of the cofactor NADPH is also prepared.

-

Incubation: The test compound, HLM suspension, and NADPH are combined in an incubation mixture and maintained at 37°C. A control incubation without NADPH is often included to assess non-CYP-mediated metabolism.[1]

-

Sampling and Quenching: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes). The metabolic reaction in each aliquot is stopped (quenched) by adding a cold organic solvent like acetonitrile.[2]

-

Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.

-

Analysis: The supernatant, containing the remaining parent compound and any metabolites, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the parent compound.

-

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.

Workflow for a hepatocyte stability assay.

Methodology:

-

Preparation: A stock solution of the test compound is prepared. Cryopreserved or fresh human hepatocytes are suspended in a suitable culture medium.

-

Incubation: The test compound is added to the hepatocyte suspension and incubated at 37°C, often with gentle shaking.

-

Sampling and Quenching: Aliquots of the cell suspension are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes). The reaction is quenched, and the cells are lysed by adding a cold organic solvent.

-

Sample Processing: The samples are centrifuged to remove cell debris.

-

Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.

-

Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance of the parent compound over time.

Conclusion

The 2,4-difluorophenyl group is a valuable moiety in drug design for enhancing metabolic stability. While generally resistant to metabolism itself, the overall stability of a compound containing this group is dependent on the lability of other functional groups within the molecule. A thorough understanding of the potential metabolic pathways, including CYP-mediated oxidation, glucuronidation, sulfation, and amide hydrolysis, is crucial for the successful development of drug candidates. The in vitro assays detailed in this guide provide robust methods for assessing the metabolic stability of these compounds in the early stages of drug discovery, enabling the selection of candidates with favorable pharmacokinetic profiles.

References

- 1. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1,2,4]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of the UDP‐glucuronosyltransferase transcriptome in human tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Difluorination on Blood-Brain Barrier Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) represents a formidable challenge in the development of drugs targeting the central nervous system (CNS). This highly selective barrier protects the brain from harmful substances but also restricts the entry of many potentially therapeutic agents. Chemical modification of drug candidates is a key strategy to enhance their ability to cross the BBB. Among these modifications, the introduction of fluorine atoms, and specifically difluorination, has emerged as a promising approach. This technical guide provides an in-depth analysis of the role of difluorinated compounds in modulating BBB permeability, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Strategic incorporation of fluorine into a drug molecule can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of BBB penetration.[1][2][3] Difluorination, in particular the introduction of a gem-difluoro group (CF2), can have a profound impact on a molecule's conformation, acidity/basicity of nearby functional groups, and its interaction with membrane transporters.[4] This guide will explore these aspects in detail, providing researchers with a comprehensive resource to inform the design and evaluation of CNS drug candidates.

Data Presentation: Quantitative Insights into BBB Permeability

Quantifying the extent of a compound's brain penetration is crucial for CNS drug development. The most common metrics used are the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu). A higher Kp or Kp,uu value generally indicates better BBB permeability. While direct comparative studies of difluorinated versus non-fluorinated analogs are not abundant in publicly available literature, the following table summarizes available data for several fluorinated compounds, including some with difluoro moieties, to provide a quantitative perspective.

| Compound | Degree of Fluorination | Brain-to-Plasma Ratio (Kp or Kp,uu) | Species | Method | Reference |

| CBCA | Monofluorinated | 0.53 | Not Specified | Not Specified | [1] |

| CBCVA | Monofluorinated | 0.20 | Not Specified | Not Specified | [1] |

| SB2193 | Non-fluorinated | 2.7 | Not Specified | Not Specified | [1] |

| SB2193F | Monofluorinated | Not improved over SB2193 | Not Specified | Not Specified | [1] |

| GRL-08513 | Difluorinated | Papp > 20 x 10⁻⁶ cm/s (in vitro) | In vitro BBB model | In vitro BBB reconstruction system | [5] |

| GRL-08613 | Difluorinated | Papp > 20 x 10⁻⁶ cm/s (in vitro) | In vitro BBB model | In vitro BBB reconstruction system | [5] |

Note: The data presented is context-dependent and variations in experimental conditions can influence the results. Direct comparison between different studies should be made with caution. The high in vitro permeability of GRL-08513 and GRL-08613 suggests efficient BBB penetration.[5]

Experimental Protocols

Accurate assessment of BBB permeability relies on robust and well-defined experimental protocols. Both in vitro and in vivo methods are employed to characterize the brain penetration of drug candidates.

In Vitro Method: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA-BBB assay is a high-throughput in vitro tool used to predict the passive diffusion of compounds across the BBB.

Principle: This assay measures the permeation of a compound from a donor compartment, through a filter coated with a lipid solution mimicking the BBB, to an acceptor compartment.

Detailed Methodology:

-

Preparation of the PAMPA plate: A 96-well filter plate is coated with a solution of brain lipids (e.g., porcine brain lipid) dissolved in an organic solvent (e.g., dodecane). The solvent is allowed to evaporate, leaving a lipid membrane on the filter.

-

Compound Preparation: The test compound is dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) at a known concentration (typically 10-100 µM).

-

Assay Procedure:

-

The acceptor wells of a 96-well plate are filled with buffer.

-

The lipid-coated filter plate (donor plate) is placed on top of the acceptor plate.

-

The test compound solution is added to the donor wells.

-

The plate assembly is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

-

Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the following equation:

Where:

-

[C_A] is the concentration of the compound in the acceptor well.

-

[C_equ] is the equilibrium concentration.

-

V_D and V_A are the volumes of the donor and acceptor wells, respectively.

-

A is the filter area.

-

t is the incubation time.

-

In Vivo Method: In Situ Brain Perfusion

The in situ brain perfusion technique provides a more physiologically relevant measure of BBB permeability in a living animal model.

Principle: The brain vasculature of an anesthetized rodent is isolated and perfused with a solution containing the test compound, allowing for the direct measurement of brain uptake.

Detailed Methodology:

-

Animal Preparation: A rodent (e.g., rat or mouse) is anesthetized. The common carotid artery on one side is surgically exposed and cannulated.

-

Perfusion: The animal is perfused with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) to wash out the blood from the brain.

-

Compound Infusion: A perfusion solution containing the test compound at a known concentration and a vascular marker (e.g., [14C]-sucrose) is infused at a constant rate for a short period (e.g., 30-60 seconds).

-

Brain Tissue Collection: Following perfusion, the animal is decapitated, and the brain is rapidly removed and dissected.

-

Sample Analysis: The concentration of the test compound and the vascular marker in the brain tissue and the perfusate is quantified using appropriate analytical methods (e.g., LC-MS/MS for the drug and liquid scintillation counting for the radiolabeled marker).

-

Calculation of Brain Uptake Clearance (Kin): The unidirectional transfer constant (Kin) is calculated as follows:

Where:

-

C_br is the concentration of the compound in the brain tissue.

-

V_v is the vascular volume of the brain, determined from the vascular marker.

-

C_pf is the concentration of the compound in the perfusate.

-

t is the perfusion time.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to BBB permeability of difluorinated compounds.

Conclusion

The strategic incorporation of difluorine moieties into drug candidates represents a powerful tool for medicinal chemists aiming to enhance BBB permeability. By modulating key physicochemical properties such as lipophilicity, difluorination can favor passive diffusion into the brain. However, the interaction of these modified compounds with efflux transporters like P-glycoprotein must be carefully evaluated, as this can counteract the benefits of increased lipophilicity.[4] The experimental protocols detailed in this guide provide a framework for the systematic evaluation of the BBB permeability of novel difluorinated compounds. The combination of high-throughput in vitro assays and more physiologically relevant in vivo models will enable a comprehensive understanding of a compound's potential as a CNS therapeutic. Future research focusing on direct comparative studies of mono- and difluorinated analogs will be invaluable in further refining our understanding and predictive power in the design of brain-penetrant drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride: A Core Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract